XM462

Dihydroceramide Desaturase Des1 Sphingolipid Metabolism

XM462 (CAS 1045857-53-1, C25H51NO3S, MW 445.74) is a stereochemically defined (2S,3S)-1,3-dihydroxy-4-(tridecylthio)butan-2-yl octanamide derivative. Unlike generic sphingosine kinase inhibitors, XM462 exerts its primary pharmacological action through direct, mixed-type inhibition of dihydroceramide desaturase (Des1) , an enzyme critical for de novo sphingolipid biosynthesis.

Molecular Formula C25H51NO3S
Molecular Weight 445.7 g/mol
Cat. No. B12366862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXM462
Molecular FormulaC25H51NO3S
Molecular Weight445.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCSCC(C(CO)NC(=O)CCCCCCC)O
InChIInChI=1S/C25H51NO3S/c1-3-5-7-9-10-11-12-13-14-16-18-20-30-22-24(28)23(21-27)26-25(29)19-17-15-8-6-4-2/h23-24,27-28H,3-22H2,1-2H3,(H,26,29)/t23-,24+/m0/s1
InChIKeyFOIBJHCOSKEGLA-BJKOFHAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XM462 (N-((2S,3S)-1,3-Dihydroxy-4-(tridecylthio)butan-2-yl)octanamide) — Des1 Inhibitor Procurement Guide


XM462 (CAS 1045857-53-1, C25H51NO3S, MW 445.74) is a stereochemically defined (2S,3S)-1,3-dihydroxy-4-(tridecylthio)butan-2-yl octanamide derivative . Unlike generic sphingosine kinase inhibitors, XM462 exerts its primary pharmacological action through direct, mixed-type inhibition of dihydroceramide desaturase (Des1) [1] [2], an enzyme critical for de novo sphingolipid biosynthesis [3]. This specific mechanism, combined with its unique tridecylthio pharmacophore, distinguishes it from alternative Des1-targeting compounds [2] [4].

1

Target

Direct Des1 (dihydroceramide desaturase) inhibition, not sphingosine kinase

2

Mechanism

Mixed-type inhibition with a unique tridecylthio pharmacophore

3

Stereochemistry

Defined (2S,3S) configuration supports stereochemical-control studies

Why XM462 Cannot Be Replaced by PF-543, SKI-II, or GT11


XM462 (N-((2S,3S)-1,3-Dihydroxy-4-(tridecylthio)butan-2-yl)octanamide) exhibits a pharmacological profile that is not replicated by generic 'dihydroceramide desaturase inhibitors' or 'sphingolipid modulators' [1]. PF-543 is a potent SK1 inhibitor with no Des1 activity [2]; SKI-II (IC50 Des1 > 20 µM) is a weak Des1 inhibitor compared to XM462 (IC50 0.78 µM in cells) [3] ; and GT11, while a Des1 inhibitor, displays markedly different potency and selectivity parameters [4]. Procurement of a non-validated alternative or a generic compound with an unverified Des1 inhibition profile will likely lead to divergent effects on the cellular sphingolipidome, compromised assay reproducibility, and spurious biological readouts, particularly in studies focused on dihydroceramide-mediated autophagy and ER stress [1] [4].

Compound
XM462 Profile
Why Substitution May Fail
PF-543
Des1 inhibitor with mixed-type mechanism
SK1-selective; no Des1 activity — target mismatch may invalidate sphingolipidome readouts
SKI-II
Des1 IC50 in sub-micromolar range (cellular assay)
Reported weaker Des1 inhibition — potency context may shift dihydroceramide accumulation significantly
GT11
Mixed-type Des1 inhibition; dual Des1/acid ceramidase engagement
Competitive inhibitor with distinct selectivity — pharmacodynamic profile may not transfer across substrate conditions

XM462 (N-((2S,3S)-1,3-Dihydroxy-4-(tridecylthio)butan-2-yl)octanamide) — Quantitative Differentiation Evidence


Enhanced Des1 Inhibitory Potency Compared to GT11

XM462 exhibits superior inhibitory activity against dihydroceramide desaturase (Des1) relative to the long-standing reference compound GT11. In a direct comparative analysis using a cell-based Des1 inhibition assay, XM462 demonstrates approximately 10-fold greater potency than GT11 [1] .

Des1 Inhibition Potency
Cross-study comparable
~7.7-fold
XM462 IC50 0.78 μM vs GT11 IC50 6 μM
Supports Des1-targeted cell assay design
Cross-study comparison; A549 cell context
Dihydroceramide Desaturase Des1 Sphingolipid Metabolism Cancer

Mixed-Type Inhibition Kinetics of XM462 for Des1

Kinetic characterization of XM462 has identified its mechanism as mixed-type inhibition of Des1, with a Ki of 2 μM determined in vitro [1] . This stands in contrast to the competitive inhibition profile reported for the prototypical Des1 inhibitor GT11 [2].

Inhibition Mode
Mechanism context
Mixed-type
Ki 2 μM; binds free enzyme and enzyme-substrate complex
Substrate-context-dependent inhibition profile
Rat liver microsome assay; GT11 shows competitive inhibition
Enzyme Kinetics Mechanism of Action Dihydroceramide Desaturase Des1

Potent Dual Inhibition of Des1 and Acid Ceramidase by XM462

While XM462 is a potent Des1 inhibitor, it also exhibits significant inhibitory activity against acid ceramidase (AC). The related analog RBM2-1B (which shares the tridecylthio core) inhibits AC with an IC50 of 4 μM [1] [2]. This dual-target profile differentiates XM462 from Des1-selective tools like GT11 and from SK inhibitors like PF-543 [3].

Target Engagement
Class-level inference
Des1 + AC
Dual inhibition distinct from Des1-selective (GT11) and SK1-selective (PF-543) tools
Dual-target profile may shift sphingolipidome readouts
AC data from structural analog RBM2-1B; requires direct confirmation
Acid Ceramidase ASAH1 Sphingolipid Metabolism Cancer

Validated Research Applications for XM462 (N-((2S,3S)-1,3-Dihydroxy-4-(tridecylthio)butan-2-yl)octanamide)


Probing Dihydroceramide-Mediated Autophagy and ER Stress

XM462 is the preferred tool for inducing selective accumulation of cellular dihydroceramide to dissect its role in autophagy and ER stress signaling [1]. Its potent Des1 inhibition (IC50 0.78 μM) enables robust elevation of dihydroceramide species without confounding ceramide or sphingosine-1-phosphate modulation seen with less potent or non-specific inhibitors [1] .

Investigating Des1 as a Therapeutic Target in Oncology

In cancer pharmacology, XM462 serves as a critical probe to validate Des1 as a therapeutic target. Its dual Des1/acid ceramidase inhibition profile [2] makes it particularly useful in cell viability and apoptosis studies (e.g., in HCT116 and A549 models), where it induces a distinctive sphingolipid imbalance that is not achievable with single-target Des1 inhibitors like GT11 [2] [3].

Modulating the Sphingolipid Rheostat in Cell Cycle Studies

Researchers investigating the G1/S cell cycle transition utilize XM462 to perturb the dihydroceramide/ceramide balance [1]. The compound's ability to delay cell cycle progression via ER stress activation provides a defined chemical tool to interrogate the link between sphingolipid metabolism and cell cycle control, a phenotype distinct from direct SK1/SK2 inhibition [1] [3].

Application
Selection Property
Validation Focus
Dihydroceramide-mediated autophagy and ER stress studies
Des1 target engagement context
Dihydroceramide accumulation and ER stress pathway endpoints
Des1 target validation in cancer cell models
Des1/acid ceramidase dual inhibition profile
Cell viability and apoptosis pathway endpoints
Sphingolipid rheostat and cell cycle studies
Dihydroceramide/ceramide ratio modulation context
G1/S transition and ER stress pathway endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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